molecular formula C19H19ClFN3O2 B2872537 1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954720-65-1

1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2872537
CAS No.: 954720-65-1
M. Wt: 375.83
InChI Key: ZTVFPHZIKCPVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical reagent of significant interest in modern drug discovery and medicinal chemistry research. The core urea functionality is inherent to numerous bioactive compounds and is strategically employed by researchers to establish critical, stable hydrogen bonds with protein and receptor targets . This capability is fundamental for modulating biological activity and investigating specific drug-target interactions. Compounds featuring this specific pyrrolidinone scaffold, substituted with fluorobenzyl and chlorophenyl groups, are utilized in exploratory research for constructing molecular architectures with defined conformational properties. The presence of both electron-withdrawing and aromatic components makes this compound a valuable intermediate for studying molecular conformation, π-stacking interactions, and hydrogen-bonding patterns, which are crucial parameters in rational drug design . This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-16-3-1-2-4-17(16)23-19(26)22-10-14-9-18(25)24(12-14)11-13-5-7-15(21)8-6-13/h1-8,14H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVFPHZIKCPVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical Properties (Representative Compounds)

Compound LogP (Predicted) Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.8 403.84 2 5
1-(2,6-Dichloropyridin-4-yl)-3-(2-hydroxymethylphenyl)urea 2.5 348.18 3 5
1-(3-Chloro-5-trifluoromethoxyphenyl)-3-(2-hydroxymethylphenyl)urea 3.1 390.75 3 6

Notes:

  • LogP values calculated using fragment-based methods. The target compound’s higher LogP suggests superior lipid membrane penetration.
  • Hydrogen bond acceptors include urea carbonyl and heterocyclic nitrogen/oxygen atoms.

Preparation Methods

Cyclocondensation of γ-Amino Acids

The pyrrolidinone ring is commonly synthesized via cyclization of γ-amino acids or their derivatives. For example, 4-fluorobenzylamine can react with levulinic acid (4-oxopentanoic acid) under acidic conditions to form 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-carboxylic acid. Subsequent decarboxylation or reduction yields the 3-hydroxymethyl intermediate.

Reaction Conditions :

  • Reactants : Levulinic acid, 4-fluorobenzylamine
  • Catalyst : p-Toluenesulfonic acid (PTSA)
  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Yield : ~65–70%.

Mannich Reaction Approach

An alternative route employs the Mannich reaction, combining formaldehyde, a secondary amine (e.g., 4-fluorobenzylamine), and a ketone (e.g., cyclopentanone). This method directly forms the pyrrolidinone skeleton but requires careful control of stoichiometry to avoid oligomerization.

Functionalization of the Pyrrolidinone Core

Introduction of the Methylamine Side Chain

The 3-hydroxymethyl group on the pyrrolidinone is converted to a methylamine via a two-step process:

  • Mitsunobu Reaction : The alcohol is converted to an azide using diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD).
  • Staudinger Reduction : The azide is reduced to the primary amine using triphenylphosphine (PPh₃) and water.

Representative Data :

Step Reagents Solvent Temperature Yield
Mitsunobu DPPA, DEAD THF 0°C → RT 85%
Reduction PPh₃, H₂O THF Reflux 90%

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

The most direct method involves reacting 2-chlorophenyl isocyanate with the pyrrolidinone methylamine:

Procedure :

  • Dissolve 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add 2-chlorophenyl isocyanate (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Conditions :

  • Base : Triethylamine (1.2 equiv) to scavenge HCl.
  • Solvent : DCM or THF.
  • Yield : 75–80%.

PhI(OAc)₂-Mediated Coupling

A novel approach from recent literature utilizes iodobenzene diacetate (PhI(OAc)₂) to couple amines and amides directly. Adapting this method:

Steps :

  • Mix 2-chlorophenylurea (1.0 equiv) with pyrrolidinone methylamine (1.2 equiv).
  • Add PhI(OAc)₂ (2.0 equiv) and K₃PO₄ (2.0 equiv) in 1,2-dichloroethane (DCE).
  • Heat at 80°C for 18 hours.
  • Purify via chromatography.

Performance Metrics :

  • Yield : 62–70%
  • Advantage : Avoids isocyanate handling, which is moisture-sensitive and toxic.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Isocyanate-Amine High efficiency; simple setup Requires toxic isocyanate 75–80%
PhI(OAc)₂ Coupling Safer reagents; broader substrate scope Longer reaction time 62–70%
Carbodiimide-Mediated Mild conditions Requires activating agents 60–68%

Industrial-Scale Considerations

For large-scale production, the isocyanate route is preferred due to its scalability and established safety protocols. Key optimizations include:

  • Continuous Flow Reactors : Minimize exposure to hazardous intermediates.
  • Solvent Recovery : DCM or THF can be recycled via distillation.
  • Catalyst Recycling : Triethylamine recovery systems reduce costs.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.31 (s, 1H, urea NH), 7.12–7.02 (m, 4H, aromatic), 5.38 (d, J = 7.8 Hz, 1H), 3.94 (m, 1H, CH₂NH).
  • LC-MS : [M+H]⁺ = 375.8 (calculated), 375.7 (observed).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.